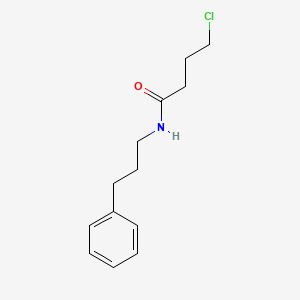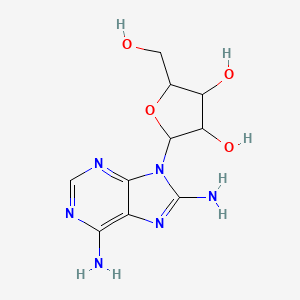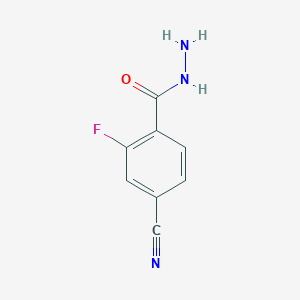
9-Chlorofluoranthen-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorofluoranthen-8-OL is a chemical compound that belongs to the class of chlorinated fluoranthenes It is characterized by the presence of a chlorine atom at the 9th position and a hydroxyl group at the 8th position on the fluoranthene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorofluoranthen-8-OL typically involves the chlorination of fluoranthene followed by hydroxylation. One common method includes the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chlorofluoranthen-8-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 9-chlorofluoranthen-8-one or 9-chlorofluoranthen-8-carboxylic acid.
Reduction: Formation of fluoranthene or 9-chlorofluoranthen-8-amine.
Substitution: Formation of various substituted fluoranthenes depending on the nucleophile used.
Scientific Research Applications
9-Chlorofluoranthen-8-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Chlorofluoranthen-8-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: Similar structure but lacks the chlorine atom.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but has a different core structure.
Isolongifolan-8-ol: Similar hydroxylation pattern but different core structure.
Uniqueness
9-Chlorofluoranthen-8-OL is unique due to the presence of both a chlorine atom and a hydroxyl group on the fluoranthene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34824-78-7 |
|---|---|
Molecular Formula |
C16H9ClO |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
9-chlorofluoranthen-8-ol |
InChI |
InChI=1S/C16H9ClO/c17-14-7-12-10-5-1-3-9-4-2-6-11(16(9)10)13(12)8-15(14)18/h1-8,18H |
InChI Key |
CWMHRMSLRQLJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC(=C(C=C4C3=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)



![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)


![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)
![ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B13894891.png)
![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)


![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)
